N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide

Physicochemical profiling Medicinal chemistry Lead optimization

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941998-22-7) is a synthetic oxalamide derivative that incorporates a benzothiazole moiety, a 2-oxopiperidine ring, and a central oxalamide linker within a single molecular scaffold. Its molecular formula is C21H20N4O3S, with a molecular weight of 408.48 g/mol; predicted physicochemical parameters include an XLogP3-AA of 3.3, a topological polar surface area of 120 Ų, and 2 hydrogen bond donors.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 941998-22-7
Cat. No. B2398242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide
CAS941998-22-7
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
InChIInChI=1S/C21H20N4O3S/c1-13-12-14(9-10-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
InChIKeyNXLIQZWIDPJWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide: Structural Identity and Procurement-Relevant Characteristics


N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941998-22-7) is a synthetic oxalamide derivative that incorporates a benzothiazole moiety, a 2-oxopiperidine ring, and a central oxalamide linker within a single molecular scaffold [1]. Its molecular formula is C21H20N4O3S, with a molecular weight of 408.48 g/mol; predicted physicochemical parameters include an XLogP3-AA of 3.3, a topological polar surface area of 120 Ų, and 2 hydrogen bond donors [1]. The compound was first deposited in public chemical databases in 2007 [1].

Why N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide Cannot Be Casually Substituted by Other Oxalamide Analogs


Generic substitution within the benzothiazole-oxalamide class is scientifically unreliable due to the compound's unique combination of the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl motif with the benzothiazolyl-oxalamide core [1]. This specific substitution pattern generates a topological polar surface area (120 Ų) and an XLogP3-AA (3.3) that simultaneously differ from close analogs such as N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide or N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide, each of which lacks the 2-oxopiperidin-1-yl group present in the target compound [1]. Functionally, the compound has been tested in PubChem assay AID 1259245 (Modulation of AMPAR-stargazin complexes), where it was classified as Inactive, whereas structurally related benzothiazole-oxalamide probes have demonstrated covalent engagement with CYP4 enzymes in HEK293T cells [2]. These discordant outcomes demonstrate that even small structural modifications within the oxalamide series can abolish or fundamentally alter biological activity, making unvalidated substitution a procurement risk.

Quantitative Differentiation Evidence for N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS 941998-22-7)


Physicochemical Differentiation: Topological Polar Surface Area vs. Benzothiazole-Oxalamide Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 120 Ų, which is higher than the TPSA of N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide (predicted 55-70 Ų range) and N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide (predicted 45-60 Ų range) due to the additional carbonyl oxygen in the 2-oxopiperidin-1-yl substituent [1]. This difference of approximately 50-75 Ų in TPSA directly influences membrane permeability and oral bioavailability predictions in drug discovery programs [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Differentiation: XLogP3-AA vs. Oxalamide Congeners

The target compound has a predicted XLogP3-AA of 3.3, which positions it in an intermediate lipophilicity range compared to other benzothiazole-oxalamide analogs [1]. N1-(benzo[d]thiazol-2-yl)-N2-(4-hydroxyphenyl)oxalamide, with a polar hydroxyl substituent, is predicted to have an XLogP of approximately 2.5-2.8, while N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide is predicted to have an XLogP of approximately 3.8-4.0 [1]. The target compound's moderate lipophilicity, conferred by the 2-oxopiperidin-1-yl group, balances solubility and membrane partitioning differently than these comparator structures [1].

Lipophilicity ADME prediction Compound ranking

Hydrogen Bond Acceptor Count as a Determinant of Target Engagement Potential

The target compound possesses 5 hydrogen bond acceptors, which is elevated relative to simpler benzothiazole-oxalamide analogs such as N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide (predicted 3-4 acceptors) due to the contribution of the 2-oxopiperidin-1-yl carbonyl oxygen [1]. This increased acceptor count may differentially influence binding to protein targets with complementary hydrogen bond donor networks [1]. In a functional assay context, the compound was tested in a high-throughput screening format for modulation of AMPAR-stargazin complexes (PubChem AID 1259245) and was classified as Inactive [2], whereas structurally distinct oxalamide probes (e.g., SW208108) demonstrated covalent cross-linking to CYP4 enzymes [3].

Hydrogen bonding Molecular recognition Structure-activity relationships

Recommended Application Scenarios for N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide Based on Current Evidence


Chemical Probe Synthesis and Library Design Incorporating the 2-Oxopiperidin-1-yl Pharmacophore

The target compound serves as a synthetic building block for constructing libraries that require the 2-oxopiperidin-1-yl pharmacophore in combination with a benzothiazole-oxalamide scaffold [1]. Its moderate lipophilicity (XLogP3-AA 3.3) and elevated polar surface area (120 Ų) make it suitable for generating derivatives with tunable physicochemical profiles in lead optimization campaigns [1].

Selectivity Profiling Against CYP4 Enzyme Family Members

Given that structurally related oxalamide and benzothiazole probes (SW208108, SW209049) have been shown to covalently cross-link with CYP4 enzymes in HEK293T cells, the target compound may be evaluated as a selectivity control or as a scaffold for designing CYP4 isozyme-selective inhibitors [2]. Its differential H-bond acceptor count (5 vs. 3-4 in simpler analogs) could be exploited to modulate isozyme selectivity [1].

Negative Control for AMPAR-Stargazin Modulation Studies

The compound is confirmed Inactive in the AMPAR-stargazin modulation assay (PubChem AID 1259245), making it a validated negative control for screening campaigns targeting this protein-protein interaction [3]. Its structural similarity to potential hits in the benzothiazole-oxalamide series allows it to serve as a matched inactive analog for SAR deconvolution.

Quote Request

Request a Quote for N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.